[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate
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Overview
Description
Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is a powerful immunosuppressant approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart-lung transplants . Discovered in 1970 by Borel and Stahelin, Cyclosporin A Sulfate is derived from the fungus Tolypocladium inflatum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporin A Sulfate is synthesized through a complex process involving multiple steps. The synthesis begins with the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid crucial for the pharmacological activity of Cyclosporin A .
Industrial Production Methods: Industrial production of Cyclosporin A Sulfate is typically achieved through submerged fermentation using fungi of the genus Tolypocladium . The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then extracted and purified for medical use .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Cyclosporin A Sulfate include zinc sulfate, acetonitrile, methanol, and acetone . These reagents are used under specific conditions to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cyclosporin A Sulfate include various analogues with modified pharmacological properties . These analogues are studied for their potential use in different medical applications.
Scientific Research Applications
Cyclosporin A Sulfate has a wide range of scientific research applications. It is primarily used as an immunosuppressive agent in organ transplantation to prevent graft rejection . Additionally, it has applications in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Cyclosporin A Sulfate is also being explored for its potential use in cancer treatment due to its immunomodulatory properties . Furthermore, it has antiviral properties and is being investigated for its potential use in treating viral infections such as COVID-19 .
Mechanism of Action
Cyclosporin A Sulfate exerts its effects by inhibiting the activation of T cells . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of nuclear factor of activated T cells (NF-AT), preventing the transcription of interleukin-2 and other cytokines . This inhibition of T cell activation is crucial for its immunosuppressive effects .
Comparison with Similar Compounds
Cyclosporin A Sulfate is unique due to its selective immunosuppressive action and its ability to inhibit T cell activation . Similar compounds include tacrolimus, sirolimus, and everolimus, which are also used as immunosuppressants . Cyclosporin A Sulfate has distinct advantages, such as minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . This selectivity makes it a preferred choice for preventing graft rejection in organ transplantation .
Properties
Molecular Formula |
C62H111N11O15S |
---|---|
Molecular Weight |
1282.7 g/mol |
IUPAC Name |
[1-[5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
InChI |
InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87) |
InChI Key |
CQDXGGWUGMQJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
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